molecular formula C6H6FN3O2 B1291628 (3-Fluoro-2-nitrophenyl)hydrazine CAS No. 435281-10-0

(3-Fluoro-2-nitrophenyl)hydrazine

Cat. No.: B1291628
CAS No.: 435281-10-0
M. Wt: 171.13 g/mol
InChI Key: RMKXBMWBKJEDJW-UHFFFAOYSA-N
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Description

(3-Fluoro-2-nitrophenyl)hydrazine is an aromatic compound characterized by the presence of a fluorine atom and a nitro group on a benzene ring, along with a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-2-nitrophenyl)hydrazine typically involves the nitration of 3-fluoroaniline to form 3-fluoro-2-nitroaniline, followed by the reaction with hydrazine hydrate. The reaction conditions often include:

    Nitration: Using concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.

    Hydrazine Reaction: Reacting 3-fluoro-2-nitroaniline with hydrazine hydrate in the presence of a catalyst such as acetic acid or ethanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products:

    Reduction: Formation of (3-Fluoro-2-aminophenyl)hydrazine.

    Substitution: Formation of various substituted phenylhydrazines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

(3-Fluoro-2-nitrophenyl)hydrazine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Fluoro-2-nitrophenyl)hydrazine involves its ability to form covalent bonds with various biomolecules. The hydrazine group can react with carbonyl-containing compounds, forming hydrazones. This reactivity makes it useful in biochemical assays and as a potential therapeutic agent.

Molecular Targets and Pathways:

    Enzymes: Can inhibit or modify enzyme activity by forming stable hydrazone derivatives.

    Proteins: Can covalently modify proteins, affecting their function and stability.

Comparison with Similar Compounds

    (2-Nitrophenyl)hydrazine: Similar structure but lacks the fluorine atom.

    (4-Fluoro-2-nitrophenyl)hydrazine: Similar structure with the fluorine atom in a different position.

    (3-Fluoro-4-nitrophenyl)hydrazine: Similar structure with the nitro group in a different position.

Uniqueness: (3-Fluoro-2-nitrophenyl)hydrazine is unique due to the specific positioning of the fluorine and nitro groups, which can influence its reactivity and interactions with other molecules. This positioning can affect its electronic properties and steric hindrance, making it distinct from other similar compounds.

Properties

IUPAC Name

(3-fluoro-2-nitrophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O2/c7-4-2-1-3-5(9-8)6(4)10(11)12/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKXBMWBKJEDJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 0.01 M 2,6-difluoronitrobenzene and 0.01 M hydrazine hydrate (99% strength) in 30 ml of THF was stirred overnight at RT (exothermic reaction) and the residue was brought to crystallization after distilling off the solvent by treating with diisopropyl ether. Crystalline substance, m.p.: 93-95° C.
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